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molecular formula C12H18O2 B8290766 4-Butoxy-2,5-dimethylphenol

4-Butoxy-2,5-dimethylphenol

Cat. No. B8290766
M. Wt: 194.27 g/mol
InChI Key: NAKXPHCYMUYOAC-UHFFFAOYSA-N
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Patent
US05166398

Procedure details

A solution of 11.2 g (39.5 mmol) of 1 butoxy-2,5-dimethyl-4-(phenylmethoxy)benzene (Example L) in 100 mL of methanol containing 1 g of 20% palladium on carbon is shaken under three atmospheres of hydrogen for 1 hour. The catalyst is removed and the solvent evaporated in vacuo to afford 7.6 g of the title compound; mp 43°-45° C.
[Compound]
Name
1
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
butoxy-2,5-dimethyl-4-(phenylmethoxy)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([O:13]CC2C=CC=CC=2)=[CH:8][C:7]=1[CH3:21])[CH2:2][CH2:3][CH3:4].[H][H]>CO.[Pd]>[CH2:1]([O:5][C:6]1[C:7]([CH3:21])=[CH:8][C:9]([OH:13])=[C:10]([CH3:12])[CH:11]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
1
Quantity
11.2 g
Type
reactant
Smiles
Name
butoxy-2,5-dimethyl-4-(phenylmethoxy)benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC1=C(C=C(C(=C1)C)OCC1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC(=C(C=C1C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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